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Introduction
Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) from the oxicam class,

exhibiting potent analgesic and anti-inflammatory properties.[1][2][3] It functions through the

non-selective inhibition of cyclooxygenase-1 and -2 (COX-1 and COX-2) enzymes, which are

key in the synthesis of prostaglandins, molecules that mediate inflammation and pain.[2][4]

Accurate and reliable analytical methods are crucial for the quantitative determination of

lornoxicam and its metabolites in bulk drug, pharmaceutical formulations, and biological

matrices to ensure product quality, support pharmacokinetic studies, and maintain regulatory

compliance.

This document provides detailed application notes and protocols for the analytical method

validation of lornoxicam, with a focus on High-Performance Liquid Chromatography (HPLC)

methods. The validation parameters discussed are in accordance with the International Council

for Harmonisation (ICH) guidelines.[5][6][7]

Metabolic Pathway of Lornoxicam
Lornoxicam is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9.[4]

[8] The main metabolic reaction is the 5'-hydroxylation of the lornoxicam molecule, resulting in

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b608637?utm_src=pdf-interest
https://www.benchchem.com/product/b608637?utm_src=pdf-body
https://applications.emro.who.int/imemrf/pak_j_pharm_sci/pak_j_pharm_sci_2012_25_2_371_375.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Lornoxicam
https://www.researchgate.net/publication/326258855_Analytical_Method_development_and_validation_for_the_estimation_of_Lornoxicam_using_RP-HPLC_in_bulk_and_its_formulation
https://pubchem.ncbi.nlm.nih.gov/compound/Lornoxicam
https://www.clinpgx.org/pathway/PA166245321
https://www.benchchem.com/product/b608637?utm_src=pdf-body
https://www.benchchem.com/product/b608637?utm_src=pdf-body
https://uwaterloo.ca/scholar/sites/ca.scholar/files/m2ramasa/files/2012_rp-hplc_pavan_kumar.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3658059/
https://www.researchgate.net/publication/345899565_Method_development_and_validation_of_lornoxicam_formulated_dosage_forms
https://www.benchchem.com/product/b608637?utm_src=pdf-body
https://www.benchchem.com/product/b608637?utm_src=pdf-body
https://www.clinpgx.org/pathway/PA166245321
https://go.drugbank.com/drugs/DB06725
https://www.benchchem.com/product/b608637?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the formation of its principal metabolite, 5'-hydroxylornoxicam.[2][4][8] This metabolite is

largely inactive and is excreted from the body.[8] Understanding this pathway is essential for

developing analytical methods that can distinguish between the parent drug and its

metabolites, which is particularly important for pharmacokinetic and toxicological studies.

Lornoxicam 5'-hydroxylornoxicam5'-hydroxylationCYP2C9 (Liver)
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Metabolic pathway of Lornoxicam.

Analytical Methodologies: High-Performance Liquid
Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common and reliable technique for the analysis

of lornoxicam. A variety of methods have been developed, each with specific chromatographic

conditions tailored for different applications, such as analysis of bulk drug, formulations, or

biological fluids.

Summary of HPLC Methods
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Parameter Method 1 Method 2 Method 3 Method 4

Column

Phenomenex

C18 (250x4.6

mm, 5 µm)[5]

Shimadzu VP-

ODS (150x4.6

mm, 5 µm)[1]

Hypersil BDS

C18

(250x4.6mm,

5µm)[3]

Grace smart RP

80 (250x4.5mm,

5µm)[9]

Mobile Phase

Acetonitrile:

Phosphate buffer

(60:40 v/v), pH

7.0[5]

Methanol: 0.05M

Sodium acetate

(55:45 v/v), pH

5.8[1]

Acetonitrile:

Ammonium

dihydrogen

phosphate buffer

(50:50 v/v)[3]

Acetonitrile:

Water (70:30 v/v)

[9]

Flow Rate 1.2 mL/min[5] 1.0 mL/min[1] 1.0 mL/min[3] Not specified

Detection (UV) 390 nm[5] 290 nm[1] Not specified 382 nm[9]

Retention Time Not specified Not specified Not specified 2.3 min[9]

Experimental Protocol: RP-HPLC Method for
Lornoxicam in Tablets
This protocol details a validated RP-HPLC method for the quantification of lornoxicam in

pharmaceutical tablet dosage forms.

1. Materials and Reagents

Lornoxicam reference standard

Lornoxicam tablets

Acetonitrile (HPLC grade)

Potassium dihydrogen phosphate (AR grade)

Ortho-phosphoric acid (AR grade)

Water (HPLC grade)
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2. Equipment

High-Performance Liquid Chromatograph with UV detector

Phenomenex C18 column (250x4.6 mm, 5 µm)

Sonicator

pH meter

0.45 µm membrane filter

3. Chromatographic Conditions

Mobile Phase: A mixture of acetonitrile and phosphate buffer (60:40 v/v), with the pH

adjusted to 7.0 using ortho-phosphoric acid.[5]

Flow Rate: 1.2 mL/min.[5]

Column Temperature: Ambient.

Detection Wavelength: 390 nm.[5]

Injection Volume: 20 µL.[5]

4. Preparation of Solutions

Phosphate Buffer: Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC

grade water and adjust the pH to 7.0 with ortho-phosphoric acid.

Mobile Phase Preparation: Mix acetonitrile and phosphate buffer in a 60:40 ratio. Filter

through a 0.45 µm membrane filter and degas by sonication.[5]

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of lornoxicam reference

standard and dissolve it in a 10 mL volumetric flask using the mobile phase.[5]

Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain

concentrations ranging from 10 to 50 µg/mL.[5]
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Sample Solution: Weigh and powder 20 lornoxicam tablets. Take an amount of powder

equivalent to 10 mg of lornoxicam and dissolve it in a 10 mL volumetric flask with the mobile

phase. Sonicate for 15 minutes and then dilute to the mark. Filter the solution through a 0.45

µm membrane filter.

5. Analytical Procedure

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

Inject 20 µL of each working standard solution and the sample solution into the

chromatograph.

Record the peak areas from the chromatograms.

Construct a calibration curve by plotting the peak area against the concentration of the

standard solutions.

Determine the concentration of lornoxicam in the sample solution from the calibration curve.

Method Validation Protocol
The developed analytical method must be validated according to ICH guidelines to ensure it is

suitable for its intended purpose. The following validation parameters should be assessed:
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Workflow for analytical method validation.

Summary of Validation Parameters
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Validation Parameter Acceptance Criteria
Typical Results for
Lornoxicam Methods

Specificity

The method should be able to

unequivocally assess the

analyte in the presence of

components that may be

expected to be present.

No interference from excipients

or degradation products

observed.[1][5]

Linearity
Correlation coefficient (r²)

should be close to 1.

r² = 0.9999 over a

concentration range of 4.04–

20.20 μg/ml.[1]

Accuracy

The closeness of the test

results obtained by the method

to the true value. Expressed as

% recovery.

Mean recovery between 99.7%

and 100.3%.[1]

Precision

The degree of scatter between

a series of measurements.

Expressed as Relative

Standard Deviation (%RSD).

Intraday RSD: 0.176%,

Interday RSD: 0.705%.[5]

Limit of Detection (LOD)

The lowest amount of analyte

in a sample that can be

detected but not necessarily

quantitated as an exact value.

0.013 µg/ml.[5]

Limit of Quantitation (LOQ)

The lowest amount of analyte

in a sample that can be

quantitatively determined with

suitable precision and

accuracy.

0.465 µg/ml.[5]

Robustness

The capacity of a method to

remain unaffected by small,

but deliberate variations in

method parameters.

The method is demonstrated

to be robust for minor changes

in mobile phase ratio, pH, and

column temperature.[1]

1. Specificity
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Protocol: Inject the mobile phase, a placebo solution (containing all excipients except

lornoxicam), the standard solution, and the sample solution.

Assessment: Compare the chromatograms to ensure that there are no interfering peaks at

the retention time of lornoxicam.

2. Linearity

Protocol: Prepare a series of at least five concentrations of the lornoxicam standard

solution. Inject each concentration in triplicate.

Assessment: Plot a graph of the mean peak area versus concentration and perform a linear

regression analysis. The correlation coefficient (r²) should be greater than 0.999.

3. Accuracy

Protocol: Perform recovery studies by spiking a known quantity of lornoxicam standard into

a placebo formulation at three different concentration levels (e.g., 80%, 100%, and 120% of

the target concentration).

Assessment: Calculate the percentage recovery for each level. The mean recovery should

be within 98-102%.

4. Precision

Protocol:

Repeatability (Intra-day precision): Analyze six replicate injections of the same sample

solution on the same day.

Intermediate Precision (Inter-day precision): Analyze the same sample solution on three

different days.

Assessment: Calculate the %RSD for the peak areas. The %RSD should be less than 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
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Protocol: These can be determined based on the standard deviation of the response and the

slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S),

where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of

the calibration curve.[6]

Assessment: The LOQ should be verifiable with acceptable precision and accuracy.

6. Robustness

Protocol: Deliberately introduce small variations to the method parameters, such as the pH

of the mobile phase, the percentage of organic solvent in the mobile phase, and the column

temperature.

Assessment: Evaluate the effect of these changes on the system suitability parameters (e.g.,

retention time, peak area, tailing factor). The method is considered robust if the results

remain within the acceptance criteria.

Conclusion
The provided application notes and protocols offer a comprehensive guide for the analytical

method validation of lornoxicam and its primary metabolite, 5'-hydroxylornoxicam. The

detailed HPLC methodology and validation protocols, in accordance with ICH guidelines, will

enable researchers, scientists, and drug development professionals to establish reliable and

accurate analytical procedures for quality control and research purposes. Adherence to these

protocols will ensure the generation of high-quality, reproducible data essential for regulatory

submissions and scientific publications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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